An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-trans-2-heptenoic acid ethyl ester
An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-trans-2-heptenoic acid ethyl ester
Section 1: Introduction and Molecular Overview
7-Chloro-trans-2-heptenoic acid ethyl ester is a bifunctional organic molecule that serves as a highly versatile intermediate in advanced organic synthesis. Its structure is characterized by two distinct, electronically different reactive centers: a primary alkyl chloride at the terminus of a hydrocarbon chain and an α,β-unsaturated ester moiety. This unique combination allows for orthogonal chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialty materials.
The core of its utility lies in the strategic manipulation of these two functional groups. The α,β-unsaturated ester provides a platform for conjugate additions, cycloadditions, and reductions, while the alkyl chloride terminus is amenable to nucleophilic substitution and elimination reactions. This guide provides a comprehensive analysis of the molecule's chemical properties, spectroscopic signature, reactivity profile, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage its synthetic potential.
| Identifier | Value |
| IUPAC Name | Ethyl (E)-7-chlorohept-2-enoate |
| CAS Number | 72448-93-2[1] |
| Molecular Formula | C₉H₁₅ClO₂[1] |
| Molecular Weight | 190.67 g/mol [1] |
| Canonical SMILES | CCOC(=O)/C=C/CCCCCl |
| Structure |
Section 2: Physicochemical Properties
While specific, experimentally determined data for this exact compound is sparse, its properties can be reliably inferred from structurally similar molecules, such as other chlorinated heptanoates.[2][3]
| Property | Predicted/Typical Value | Justification & Context |
| Appearance | Colorless to pale yellow liquid | Typical profile for esters of this molecular weight.[2] |
| Solubility | Soluble in common organic solvents | Expected to be soluble in ethanol, diethyl ether, chloroform, and ethyl acetate due to its ester and alkyl halide nature.[2] |
| Boiling Point | > 200 °C (Estimated) | The presence of the ester and chloro groups increases polarity and molecular weight, leading to a relatively high boiling point.[2] |
| Stability | Stable under standard, anhydrous conditions | Sensitive to moisture, which can lead to hydrolysis of the ester. Also sensitive to strong acids, bases, and high heat.[2] |
Section 3: Spectroscopic and Analytical Characterization
A robust understanding of a molecule's spectroscopic signature is critical for reaction monitoring and product verification. The following data is predicted based on established principles of spectroscopic interpretation for the constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the α,β-unsaturated ester and the alkyl chloride.
| Functional Group | Predicted Absorption (cm⁻¹) | Vibrational Mode |
| C=O (Ester, Conjugated) | 1730 - 1715 | Carbonyl Stretch[4][5] |
| C=C (Alkene, trans) | 1660 - 1640 | Alkene Stretch |
| C-O (Ester) | 1300 - 1000 (two bands) | Asymmetric & Symmetric C-O-C Stretch[6] |
| =C-H (trans) | 980 - 960 | Out-of-plane bend (diagnostic for trans alkene) |
| C-Cl (Alkyl Chloride) | 850 - 550 | C-Cl Stretch[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum provides a clear map of the molecule's structure. The trans coupling constant (J ≈ 15 Hz) for the vinyl protons is a key diagnostic feature.
-
δ ≈ 6.9 ppm (dt, 1H): H-3 proton, coupled to H-2 (trans, J ≈ 15 Hz) and the H-4 methylene protons (J ≈ 7 Hz).
-
δ ≈ 5.8 ppm (dt, 1H): H-2 proton, coupled to H-3 (trans, J ≈ 15 Hz) and the H-4 methylene protons (J ≈ 1.5 Hz, allylic coupling).
-
δ ≈ 4.2 ppm (q, 2H): -OCH₂- protons of the ethyl ester, coupled to the methyl group (J ≈ 7 Hz).
-
δ ≈ 3.5 ppm (t, 2H): H-7 protons alpha to the chlorine atom, coupled to the H-6 methylene protons (J ≈ 6.5 Hz).
-
δ ≈ 2.2 ppm (q, 2H): H-4 allylic methylene protons.
-
δ ≈ 1.8 ppm (p, 2H): H-6 methylene protons.
-
δ ≈ 1.5 ppm (p, 2H): H-5 methylene protons.
-
δ ≈ 1.3 ppm (t, 3H): -CH₃ protons of the ethyl ester (J ≈ 7 Hz).
¹³C NMR:
-
δ ≈ 166 ppm: C-1 (Carbonyl carbon).
-
δ ≈ 145 ppm: C-3 (Vinyl carbon, β to carbonyl).
-
δ ≈ 121 ppm: C-2 (Vinyl carbon, α to carbonyl).
-
δ ≈ 60 ppm: -OCH₂- of the ethyl ester.
-
δ ≈ 45 ppm: C-7 (Carbon bearing the chlorine).
-
δ ≈ 32-25 ppm: C-4, C-5, C-6 (Methylene carbons of the chain).
-
δ ≈ 14 ppm: -CH₃ of the ethyl ester.
Mass Spectrometry (MS)
Electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺. The key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).
-
Molecular Ion (M⁺): A pair of peaks at m/z 190 and 192 in an approximate 3:1 ratio of intensity, corresponding to [C₉H₁₅³⁵ClO₂]⁺ and [C₉H₁₅³⁷ClO₂]⁺.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 145/147.
-
Loss of a chlorine radical (-Cl) to give a fragment at m/z 155.
-
Alpha-cleavage and McLafferty rearrangements common to esters.
-
Section 4: Chemical Reactivity and Synthetic Potential
The molecule's synthetic versatility stems from the ability to selectively target its two primary functional groups.
Reactivity of the α,β-Unsaturated Ester Moiety
The conjugated π-system is polarized by the electron-withdrawing ester group, rendering the β-carbon (C-3) electrophilic and susceptible to nucleophilic attack.[7][8][9] This reactivity is distinct from that of an isolated alkene.
-
Nucleophilic Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enolates, and thiols, will preferentially attack the β-carbon in a 1,4-addition mechanism.[7] This is a powerful C-C and C-heteroatom bond-forming reaction.
-
Diels-Alder Reaction: The electron-poor double bond acts as an excellent dienophile in [4+2] cycloaddition reactions with electron-rich dienes to form cyclohexene derivatives.[9] The reaction can be accelerated by Lewis acids that coordinate to the carbonyl oxygen.[9]
-
Reduction: The double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C), leaving the ester and chloride intact. More powerful reducing agents like LiAlH₄ would reduce both the ester and the double bond.
-
Epoxidation: The double bond can be epoxidized, though it is less reactive than an electron-rich alkene.
Caption: Key reactions at the α,β-unsaturated ester moiety.
Reactivity of the Primary Alkyl Chloride Terminus
The C-Cl bond is polarized, making the terminal carbon (C-7) an electrophilic site for nucleophilic attack.[10] As a primary alkyl halide, its reactions are governed largely by SN2 and E2 pathways.
-
Nucleophilic Substitution (SN2): This is the predominant pathway for the alkyl chloride end.[11] It reacts readily with a wide range of nucleophiles (e.g., -CN, -N₃, -OR, -SR, I⁻) to displace the chloride ion.[12] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
Elimination (E2): While less common for primary halides, elimination to form a terminal alkene can occur if a strong, sterically hindered base (e.g., potassium tert-butoxide) is used, especially at elevated temperatures.[12][13]
Caption: Primary reaction pathways at the C-7 alkyl chloride.
Synergistic Reactivity: A Platform for Cyclization
The true synthetic power of this molecule is realized when both functionalities are utilized. For example, a reaction sequence could involve a conjugate addition at the β-position, followed by an intramolecular SN2 reaction where the newly introduced nucleophile attacks the C-7 position, leading to the formation of cyclic compounds. This strategy is a cornerstone of complex molecule synthesis.
Section 5: Proposed Synthetic Workflow
A common and efficient method for constructing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction, which provides excellent stereocontrol to favor the trans (E) isomer.
Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triethyl phosphonoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.
-
Causality: The base deprotonates the carbon alpha to the phosphonate and ester groups, generating a highly nucleophilic phosphonate ylide (anion).
-
-
Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases. The solution should become clear.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add 5-chloropentanal (1.0 eq) dropwise via syringe.
-
Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent collapse of the betaine intermediate and elimination of the phosphate byproduct forms the C=C double bond. The HWE reaction strongly favors the formation of the thermodynamically more stable trans-alkene.
-
-
Reaction & Quenching: Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Caption: Proposed Horner-Wadsworth-Emmons synthetic workflow.
Section 6: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
-
Handling:
-
Storage:
Section 7: Conclusion
7-Chloro-trans-2-heptenoic acid ethyl ester is a synthetically valuable bifunctional compound. The well-differentiated reactivity of its primary alkyl chloride and its α,β-unsaturated ester functionalities allows for a high degree of control in complex synthetic sequences. A thorough understanding of its spectroscopic properties, reactivity profiles, and handling requirements enables researchers to effectively and safely utilize this molecule as a potent building block for creating novel chemical entities in pharmaceutical and materials science.
Section 8: References
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Fiveable. (2025, August 15). α,β-unsaturated ester Definition.
-
Valence Labs. (2025, August 20). Ethyl 7-chloro-2,2-dimethylheptanoate.
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Master Organic Chemistry. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.
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DePuy, C. H., et al. (2009, May 20). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society.
-
ECHEMI. Heptanoic acid, 7-chloro-2-oxo-, ethyl ester SDS.
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Cheméo. Chemical Properties of Heptanoic acid, 7-chloro, ethyl ester.
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Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
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University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution.
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Said, S. A. Organic Chemistry: α,β-Unsaturated carbonyl compounds.
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Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview.
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Fisher Scientific. SAFETY DATA SHEET.
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Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET.
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Thermo Fisher Scientific. (2007, November 20). SAFETY DATA SHEET.
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Wikipedia. α,β-Unsaturated carbonyl compound.
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Santa Cruz Biotechnology. 7-Chloro-trans-2-hepenoic acid ethyl ester.
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University of Calgary. IR Spectroscopy Tutorial: Esters.
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
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